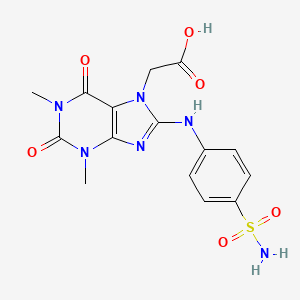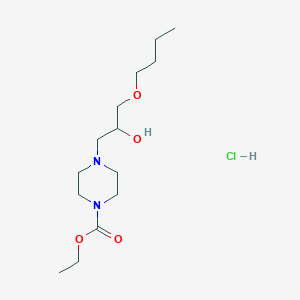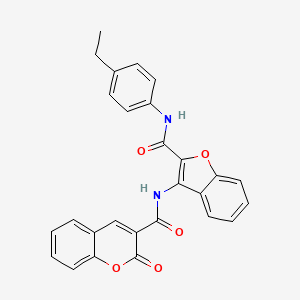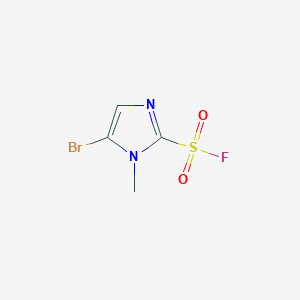
2-(1,3-dimethyl-2,6-dioxo-8-((4-sulfamoylphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dimethyl-2,6-dioxo-8-((4-sulfamoylphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C15H16N6O6S and its molecular weight is 408.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Pummerer Reaction Mechanism : A study on the reaction of sulphoxides with carboxylic acid anhydride, known as the Pummerer reaction, explores the α-acyloxy derivatives formation from corresponding sulphides. This reaction's mechanism was studied, highlighting the intermolecular rearrangement through nucleophilic attack, which might be relevant for understanding or designing reactions involving similar compounds (Ōae, Kitao, Kawamura, & Kitaoka, 1963).
Enzymatic Oxidative Demethylation : Insights into enzymatic oxidative demethylation were considered in connection with previous investigations, suggesting potential biochemical applications or synthetic pathways for modifying compounds with similar structures (Ōae, Kitao, Kawamura, & Kitaoka, 1963).
Sulfenation as a Redox Sensor : The study on protein sulfenation demonstrates the use of dimedone for studying sulfenation of proteins, which could be relevant for compounds with sulfenic acid functionalities. This research highlights the potential for using similar compounds in redox biology or as tools for studying protein modifications (Charles, Schröder, May, Free, Gaffney, Wait, Begum, Heads, & Eaton, 2007).
Potential Applications
Biological Interactions and Binding : The interaction of novel compounds with biological molecules, such as bovine serum albumin, has been studied to understand their binding mechanisms and potential biological impacts. Such studies could indicate the compound's applications in drug delivery or as a part of drug design processes (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Oxidative Cyclisation and Methylene Insertion : Research on the oxidative cyclisation and methylene insertion in various derivatives highlights the chemical versatility of certain compounds and their potential for creating novel chemical structures or functionalities (Zargar, 2017).
Properties
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-8-(4-sulfamoylanilino)purin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O6S/c1-19-12-11(13(24)20(2)15(19)25)21(7-10(22)23)14(18-12)17-8-3-5-9(6-4-8)28(16,26)27/h3-6H,7H2,1-2H3,(H,17,18)(H,22,23)(H2,16,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZUDWRUMVQOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2749755.png)

![3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine](/img/structure/B2749758.png)
![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]but-2-ynamide](/img/structure/B2749760.png)
![2-[[1-[4-(Dimethylamino)benzoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2749761.png)
![1-(3-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2749764.png)



![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2749772.png)



![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] 2-bromobenzoate](/img/structure/B2749778.png)
